Novel creatine analogs for metabolic research
Novel creatine analogs for metabolic research
A Technical Guide to Substrate Engineering and Transport Kinetics
Executive Summary
The creatine kinase (CK) phosphagen system is the primary spatial and temporal energy buffer in tissues with high metabolic fluctuation (skeletal muscle, brain, retina). While creatine monohydrate supplementation is well-documented in sports physiology, creatine analogs serve a distinct, critical role in metabolic research and drug development. These synthetic derivatives allow researchers to uncouple transport from metabolism, induce controlled bioenergetic stress, or bypass the blood-brain barrier (BBB) in transporter-deficient phenotypes. This guide synthesizes the mechanisms, applications, and experimental protocols for the three most scientifically significant analog classes: competitive inhibitors (
Part 1: The Bioenergetic Imperative
To understand analog intervention, one must first define the target. The CK system functions as a high-energy phosphate shuttle.[1] Cytosolic CK couples ATP hydrolysis to PCr consumption, buffering ADP levels to prevent thermodynamic failure.
Diagram 1: The Creatine Kinase/Phosphocreatine Shuttle
This diagram illustrates the spatial buffering of ATP. Analogs intervene by either blocking entry (CRT) or forming "false" phosphagens.
Figure 1: The CK/PCr Shuttle. Mitochondrial CK (mtCK) transfers high-energy phosphates from oxidative phosphorylation to Creatine, forming Phosphocreatine (PCr).[1] PCr diffuses to cytosolic sites of demand (ATPase), where cytosolic CK (cCK) regenerates ATP.[2]
Part 2: The Analog Landscape
Research analogs are categorized not by their nutritional value, but by how they disrupt or augment this cycle.
Table 1: Comparative Mechanisms of Key Creatine Analogs
| Analog Class | Key Compound | Mechanism of Action | Primary Research Application |
| Metabolic Depletor | Competitive inhibitor of Creatine Transporter (SLC6A8). | Inducing "endurance" phenotype; activating AMPK; studying chronic energy stress. | |
| Bioenergetic Damper | Cyclocreatine (1-carboxymethyl-2-iminoimidazolidine) | CK substrate; forms Phosphocyclocreatine (P-CCr), a poor phosphate donor.[3] | Oncology (inhibiting tumor motility); "trapping" cellular phosphate pools. |
| Lipophilic Prodrug | DCE (Dodecyl Creatine Ester) | Lipid-soluble ester; bypasses SLC6A8 via passive diffusion. | Treating Creatine Transporter Deficiency (CTD); crossing the Blood-Brain Barrier (BBB).[4][5][6] |
Part 3: Deep Dive - The "Gold Standards"
1.
-GPA: The AMPK Activator
-GPA is structurally similar to creatine but possesses a propionic acid backbone rather than acetic acid.
-
Mechanism: It competes with creatine for uptake via the SLC6A8 transporter but is a poor substrate for CK. Chronic exposure leads to a massive depletion of intracellular phosphocreatine (up to 90% reduction) and ATP.
-
Causality in Research: The resulting high AMP:ATP ratio triggers AMP-activated protein kinase (AMPK) .[7][8] This makes
-GPA the standard tool for chemically simulating the metabolic effects of endurance exercise without physical activity. -
Outcome: Skeletal muscle shifts from glycolytic (Type IIb) to oxidative (Type I) fibers, and mitochondrial biogenesis is upregulated via PGC-1
[1, 2].
2. Cyclocreatine: The "Energy Trap"
Cyclocreatine is a cyclic analog that can be phosphorylated by CK, but the thermodynamics are altered.
-
Mechanism: CK phosphorylates Cyclocreatine to Phosphocyclocreatine (P-CCr). However, P-CCr has a much lower standard free energy of hydrolysis (
) compared to PCr. It cannot efficiently re-phosphorylate ADP to ATP when energy demand spikes. -
Therapeutic Insight: High-CK expressing tumors use the PCr shuttle to fuel rapid motility and division. Cyclocreatine acts as a "damper," locking phosphate pools into a form the tumor cannot rapidly access, thereby inhibiting metastasis and cell cycle progression [3, 4].
Part 4: Emerging Frontiers - Lipophilic Analogs
The major limitation of creatine is its polarity; it requires the SLC6A8 transporter to enter cells.[6] In Creatine Transporter Deficiency (CTD) , this transporter is non-functional, leading to severe intellectual disability.[2]
The Solution: Dodecyl Creatine Ester (DCE) DCE attaches a long-chain fatty acid (dodecyl group) to the creatine molecule.
-
Self-Validating Mechanism: The lipophilic tail allows the molecule to cross the BBB and plasma membranes via passive diffusion (bypassing SLC6A8). Once inside the cell, ubiquitous esterases cleave the dodecyl group, releasing free creatine which is then trapped intracellularly [5, 6].
-
Status: DCE has shown the ability to restore brain creatine levels in SLC6A8-knockout mice, a feat impossible with standard creatine supplementation.
Part 5: Experimental Protocols
Workflow Diagram: Selecting and Analyzing Analogs
Use this logic flow to design your experimental approach.
Figure 2: Experimental Design Workflow. Selection of the analog depends on whether the goal is metabolic stress (
Protocol A: In Vitro Metabolic Stress Induction (
-GPA)
-
Seeding: Seed C2C12 myoblasts or relevant cell line at 10^4 cells/cm².
-
Differentiation: Allow differentiation into myotubes (if muscle model is required) using low-serum media (2% Horse Serum) for 3-5 days.
-
Treatment: Replace media with DMEM containing 5 mM
-GPA .-
Control: DMEM with equimolar Creatine or Vehicle.
-
Duration: Maintain for 48–72 hours to ensure depletion of endogenous PCr stores.
-
-
Validation: Lysates must show >50% reduction in PCr/ATP ratio vs. control.
Protocol B: Analytical Detection (LC-MS/MS)
Creatine and its analogs are highly polar and poorly retained on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
-
Column: Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Detection: ESI Positive Mode (MRM).
Table 2: MS/MS Transitions for Identification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Creatine | 132.1 | 90.1 | Loss of guanidino group |
|
References
-
O'Gorman, E., et al. (1996). The role of creatine kinase in inhibition of mitochondrial enzymes by creatine analogues. Biochimica et Biophysica Acta (BBA). Link
-
Zong, H., et al. (2002).[9] AMP kinase is required for mitochondrial biogenesis in skeletal muscle in response to chronic energy deprivation.[9] Proceedings of the National Academy of Sciences (PNAS). Link
-
Loo, J. M., et al. (2015). Extracellular metabolic energetics can promote cancer progression. Cell.[3][10][11] Link
-
Teicher, B. A., et al. (1995). Cyclocreatine in cancer chemotherapy.[3][11] Clinical Cancer Research. Link
-
Trotier-Faurion, A., et al. (2013). Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency.[12] Journal of Medicinal Chemistry. Link
-
Kurosawa, Y., et al. (2012).[13] Cyclocreatine treatment improves cognition in mice with creatine transporter deficiency.[2] Journal of Clinical Investigation. Link
Sources
- 1. The Effect of the Creatine Analogue Beta-guanidinopropionic Acid on Energy Metabolism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecyl creatine ester therapy: from promise to reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclocreatine in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Creatine salts provide neuroprotection even after partial impairment of the creatine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dietary supplementation of β-guanidinopropionic acid (βGPA) reduces whole-body and skeletal muscle growth in young CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-guanidinopropionic acid has age-specific effects on markers of health and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle studies of cyclocreatine, a new anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
